

performance comparison of PA12 with other engineering plastics

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Azacyclododecan-2-one*

Cat. No.: *B073394*

[Get Quote](#)

A Comprehensive Performance Comparison of PA12 with Other Engineering Plastics

For researchers, scientists, and drug development professionals, the selection of appropriate materials is a critical factor that can significantly influence experimental outcomes and product efficacy. Polyamide 12 (PA12) is a versatile engineering thermoplastic known for its excellent chemical resistance, low moisture absorption, and good mechanical properties. This guide provides an objective comparison of PA12's performance against other common engineering plastics, including Polyetheretherketone (PEEK), Polyetherketoneketone (PEKK), Polycarbonate (PC), Polyamide 6 (PA6), and Polyamide 66 (PA66). The information presented is supported by experimental data and standardized testing protocols to aid in making informed material selection decisions.

Data Presentation

The following tables summarize the key mechanical, thermal, and chemical resistance properties of PA12 and its counterparts. These values represent typical ranges and can vary based on the specific grade, processing conditions, and presence of additives.

Mechanical Properties Comparison

Property	Test Method	PA12	PEEK	PEKK	PC	PA6	PA66
Tensile Strength (MPa)	ASTM D638 / ISO 527	40 - 58	90 - 100	90 - 120	55 - 75	60 - 85	70 - 90
Tensile Modulus (GPa)	ASTM D638 / ISO 527	1.2 - 2.1	3.5 - 4.5	3.6 - 5.0	2.2 - 2.4	2.3 - 3.5	2.8 - 4.0
Elongation at Break (%)	ASTM D638 / ISO 527	50 - 300	20 - 40	15 - 30	80 - 120	30 - 300	30 - 250
Flexural Strength (MPa)	ASTM D790 / ISO 178	50 - 70	140 - 170	150 - 190	85 - 105	80 - 120	100 - 140
Flexural Modulus (GPa)	ASTM D790 / ISO 178	1.2 - 2.0	3.5 - 4.2	3.8 - 5.2	2.3 - 2.5	2.2 - 3.2	2.5 - 3.8
Notched Izod Impact (J/m)	ASTM D256 / ISO 180	30 - 100	50 - 100	45 - 90	600 - 850	40 - 150	40 - 120
Hardness (Rockwell I)	ASTM D785	R108 - R118	M105 - M109	M107 - M112	M70 - R120	R115 - R120	R118 - R122

Thermal Properties Comparison

Property	Test Method	PA12	PEEK	PEKK	PC	PA6	PA66
Melting Temperature (°C)	ASTM D3418 / ISO 11357	175 - 185	343	305 - 365	~150 (Vicat)	215 - 225	255 - 265
Heat Deflection Temperature @ 1.8 MPa (°C)	ASTM D648 / ISO 75	50 - 80	150 - 165	160 - 180	128 - 138	60 - 80	70 - 100
Vicat Softening Point (°C)	ASTM D1525 / ISO 306	140 - 170	152	162	145 - 155	180 - 200	230 - 250
Continuous Service Temperature (°C)	-	80 - 120	250 - 260	250 - 260	~120	80 - 120	80 - 150
Coefficient of Linear Thermal Expansion (x10 ⁻⁵ / °C)	ASTM E831 / ISO 11359	8.0 - 12.0	4.5 - 5.5	4.0 - 5.0	6.5 - 7.0	8.0 - 10.0	7.0 - 9.0

Chemical Resistance Comparison

The chemical resistance of polymers is highly dependent on the specific chemical, concentration, temperature, and exposure time. The following table provides a general

overview.

Chemical Class	PA12	PEEK	PEKK	PC	PA6	PA66
Dilute Acids	Good	Excellent	Excellent	Fair	Poor	Poor
Dilute Alkalies	Excellent	Excellent	Excellent	Good	Good	Good
Alcohols	Excellent	Excellent	Excellent	Good	Good	Good
Aromatic Hydrocarbons	Fair	Excellent	Excellent	Poor	Fair	Fair
Chlorinated Solvents	Poor	Good	Good	Poor	Poor	Poor
Ketones	Good	Excellent	Excellent	Poor	Good	Good
Oils and Greases	Excellent	Excellent	Excellent	Good	Excellent	Excellent
Water (23°C)	Excellent	Excellent	Excellent	Excellent	Fair	Fair

Experimental Protocols

The data presented in the tables above are derived from standardized test methods to ensure comparability and reliability. Below are detailed methodologies for some of the key experiments.

Tensile Properties (ASTM D638 / ISO 527)

This test determines the force required to break a plastic sample and the extent to which the specimen stretches or elongates to that breaking point.[\[1\]](#)

- Specimen Preparation: Samples are either injection molded or machined into a "dumbbell" or "dogbone" shape of a specified thickness.[\[2\]](#) For ASTM D638, specimens are conditioned for

at least 40 hours at $23 \pm 2^\circ\text{C}$ and $50 \pm 5\%$ relative humidity.[\[3\]](#)

- Procedure: A universal testing machine (UTM) is used to apply a tensile force to the specimen at a constant rate of crosshead movement until it fractures.[\[2\]](#)[\[3\]](#)[\[4\]](#) The force and elongation are continuously recorded.[\[3\]](#)
- Key Properties Measured:
 - Tensile Strength: The maximum stress the material can withstand before breaking.[\[3\]](#)[\[5\]](#)
 - Tensile Modulus (Modulus of Elasticity): A measure of the material's stiffness.[\[3\]](#)[\[5\]](#)
 - Elongation at Break: The percentage increase in length that the material undergoes before breaking, indicating its ductility.[\[3\]](#)[\[5\]](#)

Flexural Properties (ASTM D790 / ISO 178)

This test measures the flexural strength and modulus of a material, which are important for applications where the material will be subjected to bending forces.[\[6\]](#)[\[7\]](#)[\[8\]](#)

- Specimen Preparation: Rectangular bar specimens of specified dimensions are used.[\[6\]](#)
- Procedure: The specimen is placed on two supports, and a load is applied to the center (3-point bending) at a constant rate until the specimen breaks or reaches a specified strain (typically 5% for ASTM D790).[\[6\]](#)[\[9\]](#)[\[10\]](#) The force and deflection are recorded.[\[9\]](#)
- Key Properties Measured:
 - Flexural Strength: The maximum stress the material can withstand before yielding in a bending test.[\[7\]](#)
 - Flexural Modulus: A measure of the material's stiffness in bending.[\[7\]](#)

Notched Izod Impact (ASTM D256 / ISO 180)

This test determines the impact resistance or toughness of a material by measuring the energy absorbed in fracturing a notched specimen.[\[11\]](#)[\[12\]](#)[\[13\]](#)

- Specimen Preparation: A rectangular specimen is prepared with a V-notch of specific dimensions to create a stress concentration point.[12]
- Procedure: The specimen is clamped vertically in a pendulum impact testing machine.[14] The pendulum is released and strikes the notched side of the specimen.[11][14] The energy absorbed by the specimen to fracture is calculated from the height the pendulum swings to after breaking the specimen.
- Key Property Measured:
 - Impact Strength: The energy required to break the notched specimen, reported in J/m.[15]

Heat Deflection Temperature (HDT) (ASTM D648 / ISO 75)

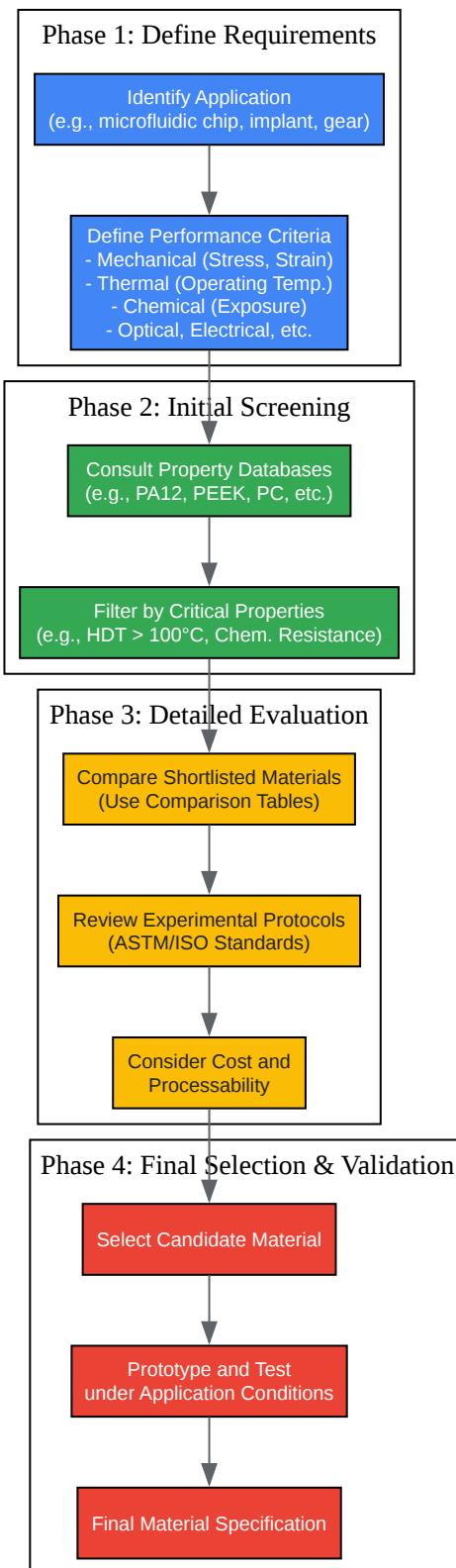
This test determines the temperature at which a polymer deforms under a specified load.[16][17][18][19]

- Specimen Preparation: A rectangular bar specimen is used.[19]
- Procedure: The specimen is placed in a three-point bending apparatus and subjected to a constant flexural stress (either 0.455 or 1.82 MPa).[16][17][20] The apparatus is submerged in a heated fluid bath, and the temperature is increased at a uniform rate (typically 2°C/min).[16][19] The temperature at which the specimen deflects by a specified amount (0.25 mm for ASTM D648) is recorded as the HDT.[19][20]

Vicat Softening Point (ASTM D1525 / ISO 306)

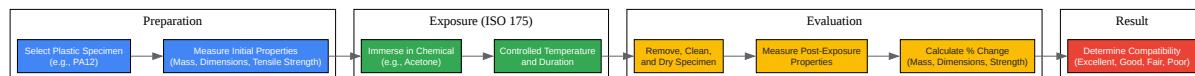
This test determines the temperature at which a standard indenter penetrates 1 mm into the surface of a plastic specimen under a specified load.[21]

- Specimen Preparation: A flat specimen with a minimum thickness of 3 mm is required.
- Procedure: The specimen is placed in a heating bath, and a flat-ended needle with a 1 mm² circular cross-section is placed on the surface under a specified load.[21] The temperature is raised at a uniform rate (e.g., 50°C/hour or 120°C/hour). The temperature at which the needle penetrates to a depth of 1 mm is the Vicat softening temperature.


Chemical Resistance (ISO 175)

This method evaluates the resistance of plastic materials to immersion in liquid chemicals.

- Specimen Preparation: Test specimens of the plastic material with known dimensions and weight are prepared.
- Procedure: The specimens are completely immersed in the test chemical for a specified time and at a controlled temperature. After immersion, the specimens are removed, cleaned, and dried.
- Evaluation: Changes in mass, dimensions, appearance, and mechanical properties (such as tensile strength or hardness) are measured and compared to the properties of unexposed control specimens.


Mandatory Visualization

The following diagrams illustrate key conceptual frameworks relevant to the selection and application of engineering plastics in a research and development context.

[Click to download full resolution via product page](#)

Caption: A typical workflow for selecting an engineering plastic.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for chemical compatibility testing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. curbellplastics.com [curbellplastics.com]
- 4. plasticsengineering.org [plasticsengineering.org]
- 5. zeusinc.com [zeusinc.com]
- 6. Chemical resistance in engineering plastics | MCG [mcam.com]
- 7. A Guide to Chemical Compatibility & Plastic Suitability [valencylab.com]
- 8. curbellplastics.com [curbellplastics.com]
- 9. actatecnologia.eu [actatecnologia.eu]
- 10. specialchem.com [specialchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Material Selection Guide for Engineering Plastics | MCG [mcam.com]
- 13. researchgate.net [researchgate.net]
- 14. daichem.co.jp [daichem.co.jp]

- 15. calpaclab.com [calpaclab.com]
- 16. PA6 vs PA12: Key Differences, Applications & Performance - Inspiration | All Around Compounding Co., Ltd [nylon.com.tw]
- 17. researchgate.net [researchgate.net]
- 18. gmpplastic.com [gmpplastic.com]
- 19. PA 6/12 vs. PEEK :: MakeItFrom.com [makeitfrom.com]
- 20. apps.dtic.mil [apps.dtic.mil]
- 21. polymershapesfab.com [polymershapesfab.com]
- To cite this document: BenchChem. [performance comparison of PA12 with other engineering plastics]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b073394#performance-comparison-of-pa12-with-other-engineering-plastics\]](https://www.benchchem.com/product/b073394#performance-comparison-of-pa12-with-other-engineering-plastics)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com